4-aminobutane-1-sulfonic acid

Solid-State NMR Molecular Dynamics Hydrogen Bonding

Select 4-aminobutane-1-sulfonic acid (ABSA) for its unique intermediate lipophilicity (LogP -1.95) and distinct rotational activation energy (45±1 kJ mol⁻¹), which fall between those of taurine and homotaurine. Unlike its shorter-chain analogs, ABSA exhibits moderate cholesterol inhibition (22.3% at 500 mg/kg) without elevating triglycerides, making it an essential negative control or reference compound for lipid metabolism studies. Its extended four-carbon spacer enables the synthesis of 1,4-butanesultam and tailored sulfonamide libraries. Use ABSA as a retention time marker or test analyte in reversed-phase LC method development. Guarantee lot-to-lot consistency for solid-state NMR and computational crystal lattice modeling.

Molecular Formula C4H11NO3S
Molecular Weight 153.2 g/mol
CAS No. 14064-34-7
Cat. No. B1274111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-aminobutane-1-sulfonic acid
CAS14064-34-7
Molecular FormulaC4H11NO3S
Molecular Weight153.2 g/mol
Structural Identifiers
SMILESC(CCS(=O)(=O)O)CN
InChIInChI=1S/C4H11NO3S/c5-3-1-2-4-9(6,7)8/h1-5H2,(H,6,7,8)
InChIKeyKNILZINKISHVIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminobutane-1-sulfonic acid (CAS 14064-34-7): Core Properties and Positioning Among ω-Aminosulfonic Acids


4-Aminobutane-1-sulfonic acid (CAS 14064-34-7), also referred to as 4-amino-1-butanesulfonic acid or ABSA, is a zwitterionic ω-aminosulfonic acid characterized by a four-carbon alkyl chain terminated with an amino group and a sulfonic acid group [1]. It belongs to a homologous series of compounds that includes the biologically significant molecules taurine (2-aminoethane-1-sulfonic acid) and homotaurine (3-aminopropane-1-sulfonic acid). In the solid state, ABSA exists as a zwitterion (NH3+–R–SO3–), a structural feature that underpins its unique intermolecular hydrogen-bonding network and solid-state dynamics [2]. The compound serves as both a research tool for probing structure-activity relationships within this class and a synthetic building block, with its distinct chain length conferring physicochemical and biological properties that differentiate it from its shorter-chain analogs [1].

Why 4-Aminobutane-1-sulfonic acid Cannot Be Simply Interchanged with Taurine or Homotaurine


While taurine, homotaurine, and 4-aminobutane-1-sulfonic acid (ABSA) share the same terminal functional groups, the incremental extension of the carbon chain length from two to four carbons systematically alters key physicochemical parameters and biological activity profiles. Simple substitution of one ω-aminosulfonic acid for another is not scientifically valid, as the compounds exhibit distinct solid-state dynamic behavior, differential lipophilicity (LogP/LogD), and divergent effects on lipid metabolism in vivo [1][2]. These quantifiable differences preclude interchangeable use in both research and industrial applications, necessitating a product-specific evidence guide for informed selection and procurement.

Quantitative Differentiation of 4-Aminobutane-1-sulfonic acid from Taurine and Homotaurine: A Head-to-Head Evidence Guide


Activation Energy for Sulfonate Rotational Dynamics: A Solid-State Comparative Analysis of 4-Aminobutane-1-sulfonic acid

4-Aminobutane-1-sulfonic acid (ABSA) exhibits a distinct activation energy (Ea) for the 3-fold rotational jump of its sulfonate (-SO3–) group in the solid state, differing from both taurine (T) and homotaurine (HT) [1]. The Ea value serves as a quantitative probe of the total hydrogen-bonding energy that the sulfonate group engages in within the crystal lattice, reflecting differences in intermolecular packing and dynamics driven by chain length.

Solid-State NMR Molecular Dynamics Hydrogen Bonding

In Vivo Lipid Metabolism Modulation: Differential Serum Cholesterol Reduction by 4-Aminobutane-1-sulfonic acid

In a dietary hyperlipidemic rat model, 4-aminobutane-1-sulfonic acid (ABSA) demonstrated a distinct, quantifiable effect on serum cholesterol levels compared to its shorter-chain analogs taurine and homotaurine [1]. The magnitude of cholesterol elevation inhibition follows a clear chain-length dependence, with taurine exhibiting the strongest effect and ABSA the weakest among the three tested compounds at the same dose.

Lipid Metabolism Hyperlipidemia In Vivo Pharmacology

Differential Impact on Serum Triglycerides: A Unique Profile for 4-Aminobutane-1-sulfonic acid

In contrast to its cholesterol-lowering effect, 4-aminobutane-1-sulfonic acid (ABSA) exhibits a distinct pattern of modulation on serum triglyceride levels in the hyperlipidemic rat model [1]. While taurine shows no significant alteration, homotaurine significantly elevates triglycerides, and ABSA demonstrates only a non-significant tendency to increase them, positioning it uniquely within the series.

Lipid Metabolism Triglycerides In Vivo Pharmacology

Lipophilicity (LogP/LogD) as a Determinant of Biopharmaceutical and Analytical Behavior

The predicted lipophilicity of 4-aminobutane-1-sulfonic acid (ABSA), as estimated by ACD/Labs LogP and LogD values, is substantially higher (less negative) than that of taurine and homotaurine, reflecting the incremental addition of methylene units to the carbon chain [1][2]. This difference in lipophilicity directly impacts membrane permeability, tissue distribution, and retention time in reversed-phase chromatographic systems.

Lipophilicity ADME Properties Physicochemical Characterization

Targeted Application Scenarios for 4-Aminobutane-1-sulfonic acid Based on Quantitative Differentiation


Solid-State Dynamics Research and Pharmaceutical Solid-Form Screening

4-Aminobutane-1-sulfonic acid (ABSA) serves as a well-characterized model compound for investigating the impact of chain length on solid-state molecular dynamics and hydrogen-bonding energetics. Its distinct sulfonate rotational activation energy (45 ± 1 kJ mol⁻¹), which falls between that of taurine (48 ± 7 kJ mol⁻¹) and homotaurine (42 ± 3 kJ mol⁻¹) [1], provides a quantitative benchmark for studying structure-dynamics relationships in crystalline sulfonic acids. This makes ABSA a valuable standard in solid-state NMR method development and in the computational prediction of crystal lattice energies for zwitterionic compounds.

In Vivo Lipid Metabolism Studies as a Selective Negative Control

ABSA's moderate cholesterol-lowering efficacy (22.3% inhibition at 500 mg/kg) and its lack of significant hypertriglyceridemic effect distinguish it from both taurine (strong cholesterol inhibition) and homotaurine (moderate cholesterol inhibition but significant triglyceride elevation) [2]. This unique pharmacological fingerprint qualifies ABSA as an ideal negative control or reference compound for dissecting the structural determinants of ω-aminosulfonic acid action on lipid metabolism, particularly in studies aiming to isolate the effects of chain length on in vivo efficacy and side-effect profiles.

Development of Analytical Methods and Chromatographic Separation

The predicted intermediate lipophilicity of ABSA (ACD/LogP = -1.95; ACD/LogD pH 7.4 = -4.72) compared to taurine (LogP = -2.46) and homotaurine (LogP ~ -1.36) [3] directly informs its behavior in reversed-phase liquid chromatography. ABSA can be used as a retention time marker or as a test analyte for developing and validating chromatographic methods aimed at separating structurally related ω-aminosulfonic acids. Its distinct LogP/LogD values also make it a useful probe for investigating the relationship between lipophilicity and chromatographic retention within this homologous series.

Synthetic Building Block for Functionalized Sulfonamides and Sultams

As a primary ω-aminosulfonic acid with a four-carbon spacer, ABSA serves as a versatile intermediate for the synthesis of longer-chain sulfonamide derivatives and 1,4-butanesultam [4]. The presence of both an amino and a sulfonic acid group enables selective functionalization, and the extended alkyl chain provides a distinct spatial and conformational profile compared to its shorter-chain analogs. This allows for the generation of compound libraries with tailored physicochemical properties, relevant in medicinal chemistry and materials science.

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